REACTION_CXSMILES
|
[CH3:1][O:2][CH2:3][C:4](Cl)=[O:5].[NH2:7][C:8]1[CH:13]=[C:12]([O:14][C:15]2[C:24]3[C:19](=[CH:20][CH:21]=[CH:22][CH:23]=3)[C:18]([NH:25][C:26]([NH:28][C:29]3[N:33]([C:34]4[CH:39]=[CH:38][C:37]([CH3:40])=[CH:36][CH:35]=4)[N:32]=[C:31]([C:41]([CH3:44])([CH3:43])[CH3:42])[CH:30]=3)=[O:27])=[CH:17][CH:16]=2)[CH:11]=[CH:10][N:9]=1.CCN(C(C)C)C(C)C>C1COCC1>[C:41]([C:31]1[CH:30]=[C:29]([NH:28][C:26](=[O:27])[NH:25][C:18]2[C:19]3[C:24](=[CH:23][CH:22]=[CH:21][CH:20]=3)[C:15]([O:14][C:12]3[CH:11]=[CH:10][N:9]=[C:8]([NH:7][C:4](=[O:5])[CH2:3][O:2][CH3:1])[CH:13]=3)=[CH:16][CH:17]=2)[N:33]([C:34]2[CH:39]=[CH:38][C:37]([CH3:40])=[CH:36][CH:35]=2)[N:32]=1)([CH3:44])([CH3:43])[CH3:42]
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Name
|
|
Quantity
|
64.2 μL
|
Type
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reactant
|
Smiles
|
COCC(=O)Cl
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Name
|
1-(4-(2-aminopyridin-4-yloxy)naphthalen-1-yl)-3-(3-tert-butyl-1-p-tolyl-1H-pyrazol-5-yl)urea
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Quantity
|
89 mg
|
Type
|
reactant
|
Smiles
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NC1=NC=CC(=C1)OC1=CC=C(C2=CC=CC=C12)NC(=O)NC1=CC(=NN1C1=CC=C(C=C1)C)C(C)(C)C
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Name
|
|
Quantity
|
153 μL
|
Type
|
reactant
|
Smiles
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CCN(C(C)C)C(C)C
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Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
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Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
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CUSTOM
|
Details
|
The reaction mixture was stirred at 0° C. for a further 20 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
TEMPERATURE
|
Details
|
warmed to RT
|
Type
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WAIT
|
Details
|
After 2.5 hr
|
Duration
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2.5 h
|
Type
|
CUSTOM
|
Details
|
the reaction was quenched by the addition of a solution of 1% NH3 in MeOH (3 mL)
|
Type
|
STIRRING
|
Details
|
the resulting mixture stirred for a further 45 min
|
Duration
|
45 min
|
Type
|
CUSTOM
|
Details
|
The volatiles were removed in vacuo
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in a mixture of MeOH (5 mL) and AcOH (2 mL)
|
Type
|
WASH
|
Details
|
eluting with 1% NH3 in MeOH solution
|
Type
|
CUSTOM
|
Details
|
The crude material was purified by flash column chromatography (SiO2; 12 g)
|
Type
|
WASH
|
Details
|
eluting with 0 to 60% [5% MeOH in EtOAc] in iso-hexane
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=NN(C(=C1)NC(NC1=CC=C(C2=CC=CC=C12)OC1=CC(=NC=C1)NC(COC)=O)=O)C1=CC=C(C=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 62 mg | |
YIELD: PERCENTYIELD | 61% | |
YIELD: CALCULATEDPERCENTYIELD | 60.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |